

# Application Notes: Yttrium Oxide (Y<sub>2</sub>O<sub>3</sub>) Nanoparticles in Drug Delivery Systems

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## Compound of Interest

Compound Name: Yttrium oxide

Cat. No.: B073054

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## Introduction

**Yttrium oxide** (Y<sub>2</sub>O<sub>3</sub>) nanoparticles are rare-earth metal oxide nanomaterials attracting significant attention in biomedical fields, particularly for drug delivery and cancer therapy.<sup>[1][2]</sup> Their unique physicochemical properties, including high thermal stability, a high dielectric constant, and chemical stability, make them robust candidates for these applications.<sup>[1][2][3]</sup> Y<sub>2</sub>O<sub>3</sub> nanoparticles can serve as carriers for therapeutic agents and have demonstrated intrinsic anticancer and antibacterial properties.<sup>[1][4][5]</sup> This document provides a detailed overview of their applications, quantitative data, and key experimental protocols for their synthesis, functionalization, and evaluation in drug delivery systems.

## Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of Y<sub>2</sub>O<sub>3</sub> nanoparticle characteristics and performance in biomedical applications.

Table 1: Synthesis Methods and Physicochemical Properties of Y<sub>2</sub>O<sub>3</sub> Nanoparticles

Synthesis Method	Precursor(s)	Precipitating Agent / Solvent	Temperature (°C)	Time	Particle/Crystallite Size (nm)	Morphology	Reference(s)
Hydrothermal	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$	Potassium Hydroxide (KOH)	180	6 h	34–58	Cubic	[1][4][6]
Hydrothermal	$\text{YCl}_3$ , Hexamethylenetetramine (HMTA)	Water	180	24 h	Not Specified	Nanocubes	[2]
Coprecipitation	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$	Ammonium Hydroxide	RT (reaction), 450–650 (calcination)	1–4 h (calcination)	7–21	Semispherical	[1]
Green Synthesis	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$	Lantana camara Leaf Extract	650 (calcination)	4 h	~15 (crystallite), ~30 (particle)	Orthorhombic	[7][8]

| Thermal Decomposition |  $\text{Y}(\text{III})$  complex | - | 400 | 30 min | Not Specified | Off-white powder | [3] |

Table 2: Characterization Techniques for  $\text{Y}_2\text{O}_3$  Nanoparticles

Technique	Parameter Measured	Typical Results	Reference(s)
X-ray Diffraction (XRD)	Crystalline structure and crystallite size	Cubic or orthorhombic phase, confirms purity.[4][7][8]	[4][6][8]
Scanning Electron Microscopy (SEM)	Morphology and particle size	Agglomerated nanoparticles with varying morphologies. [4][6]	[4][6]
Transmission Electron Microscopy (TEM)	Particle size, shape, and crystallinity	Provides direct visualization of size (e.g., ~14-30 nm) and shape.[7][8][9]	[8]
Fourier-Transform Infrared Spectroscopy (FTIR)	Surface functional groups	Confirms the presence of Y-O bonds.[4][6]	[4][6]

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Measures the size of nanoparticles in suspension.[9] |[6][9] |

Table 3: In Vitro Cytotoxicity of Y<sub>2</sub>O<sub>3</sub> Nanoparticles in Cancer Cell Lines

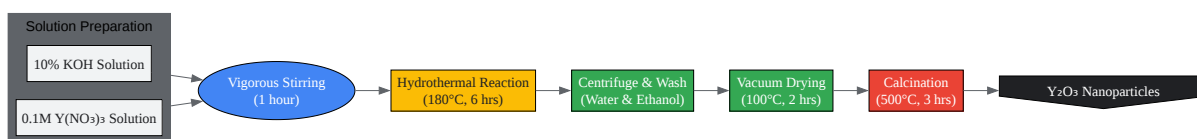
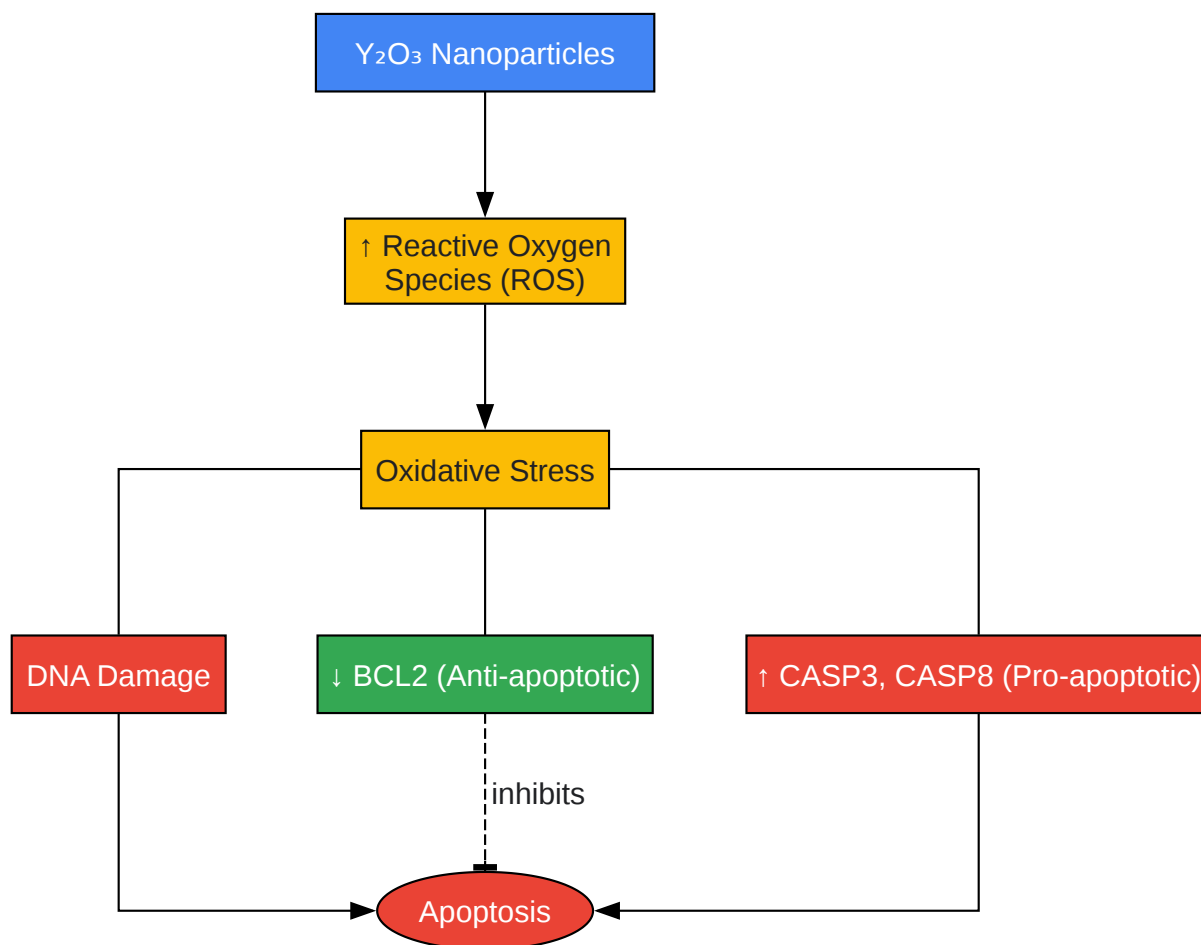
Cell Line	Cancer Type	Nanoparticle Type	IC50 Value (µg/mL)	Reference(s)
MCF-7	Breast Cancer	Y <sub>2</sub> O <sub>3</sub> NPs	47.07	[4][6]
MDA-MB-231	Triple-Negative Breast Cancer	Y <sub>2</sub> O <sub>3</sub> NPs	74.4	[9][10]
HeLa	Cervical Cancer	Green Synthesized Y <sub>2</sub> O <sub>3</sub> NPs	25	[7]
HEK293	Human Embryonic Kidney	Y <sub>2</sub> O <sub>3</sub> NPs	108	[11][12]

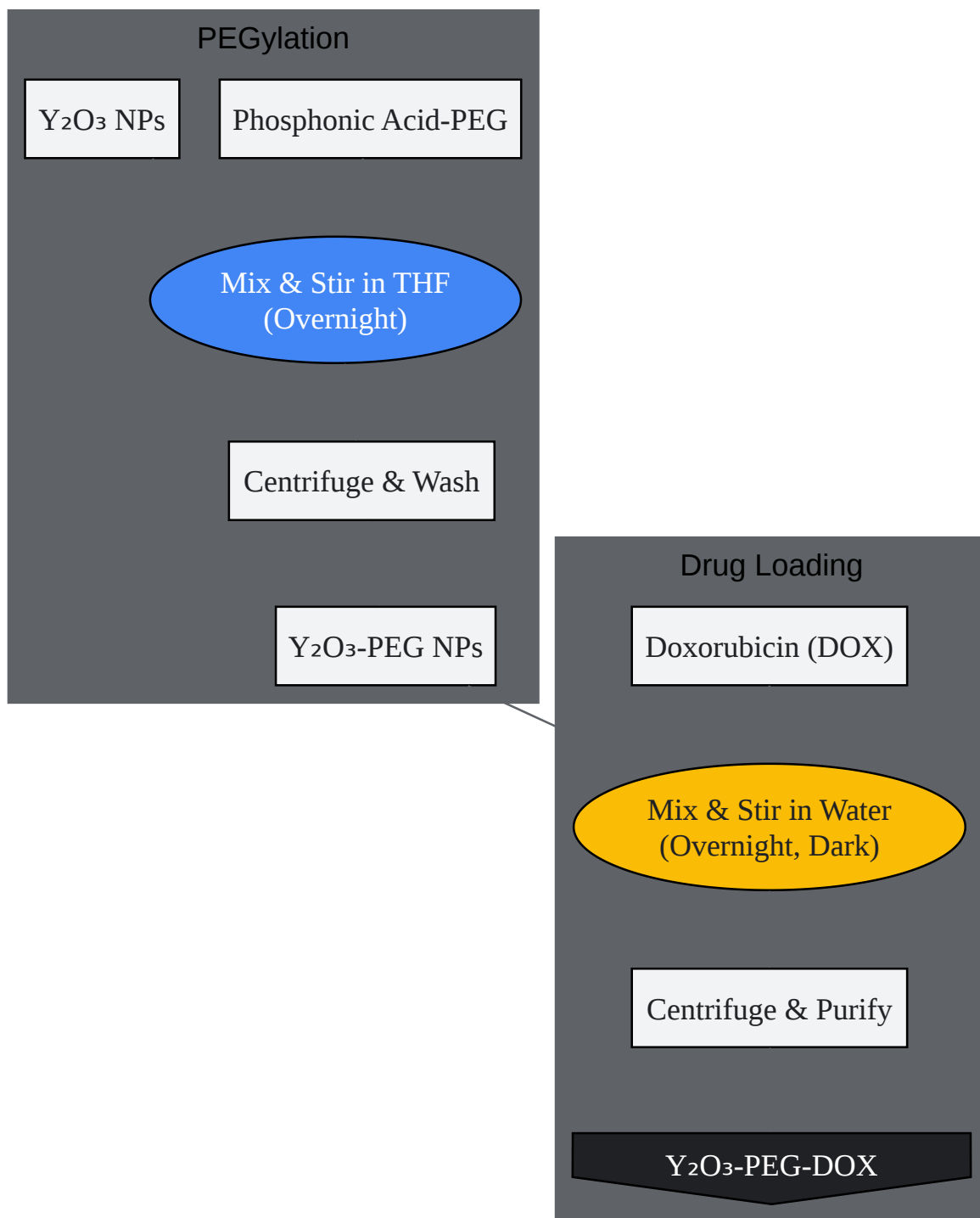
| Caki-2 | Kidney Cancer | Y<sub>2</sub>O<sub>3</sub> NPs | Cytotoxic effect noted |[13][14] |

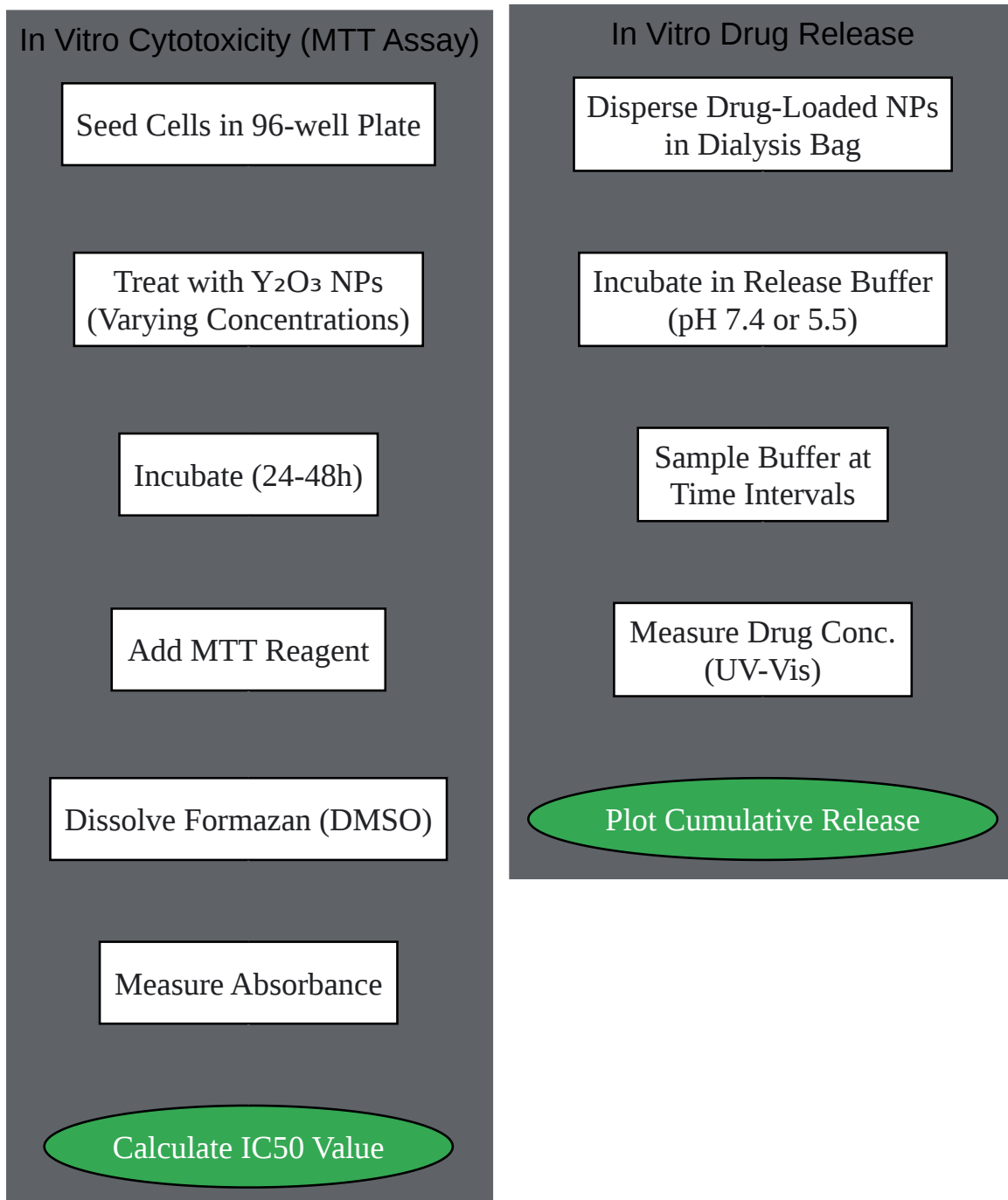
## Applications in Drug Delivery and Cancer Therapy

### Anticancer Activity

Y<sub>2</sub>O<sub>3</sub> nanoparticles have demonstrated selective cytotoxicity against various cancer cell lines. [6] The primary mechanism of action is believed to be the induction of apoptosis mediated by the generation of reactive oxygen species (ROS).[6][9] This leads to oxidative stress, subsequent DNA damage, and the activation of intrinsic apoptotic pathways.[9][12] For instance, in MDA-MB-231 triple-negative breast cancer cells, Y<sub>2</sub>O<sub>3</sub> nanoparticles were shown to upregulate pro-apoptotic genes like CASP3 and CASP8 while downregulating the anti-apoptotic gene BCL2.[9]







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